molecular formula C16H13N3O2S B11011667 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11011667
M. Wt: 311.4 g/mol
InChI Key: FVOUEHYXJSULKT-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with phenylhydrazine to yield 4-(4-methoxyphenyl)-N-phenylhydrazinecarboxamide. The final step involves the cyclization of this intermediate with sulfur and a suitable oxidizing agent to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. This compound exhibits a broad spectrum of activities and applications, making it a valuable molecule in various research and industrial fields.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14-15(22-19-18-14)16(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)

InChI Key

FVOUEHYXJSULKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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